2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane
Overview
Description
2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane is a chemical compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a dioxolane ring attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane typically involves the reaction of 3-bromo-5-trifluoromethylphenol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The trifluoromethyl group can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a potential lead compound for drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The dioxolane ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-trifluoromethylphenyl)ethanol
- 2-(3-Bromo-5-trifluoromethylphenyl)acetaldehyde
- 2-(3-Bromo-5-trifluoromethylphenyl)acetic acid
Uniqueness
2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-4-6(9-15-1-2-16-9)3-7(5-8)10(12,13)14/h3-5,9H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMIHPCQMLCHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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